Meglumine ioxithalamate is a pharmaceutical compound used primarily as an iodinated contrast medium in medical imaging. It is a salt of ioxitalamic acid, which is utilized for enhancing the visibility of internal structures during X-ray and computed tomography scans. This compound is known for its high osmolarity and was developed by Liebel-Flarshem Canada Inc, receiving approval from Health Canada in 1995. Although it has been widely used, it is currently no longer available on the market .
Meglumine ioxithalamate is classified as an ionic iodinated contrast medium. It is a first-generation contrast agent characterized by its ionic monomer structure and high osmolarity, typically ranging from 1500 to 1800 mOsm/kg. The compound is derived from ioxitalamic acid, which can exist in various salt forms, including sodium and meglumine salts .
The synthesis of meglumine ioxithalamate involves the reaction of ioxitalamic acid with meglumine, a sugar alcohol derivative. The process typically includes:
The detailed synthetic route may vary based on specific laboratory protocols and desired purity levels .
Meglumine ioxithalamate has a complex molecular structure characterized by its multiple functional groups and stereocenters. The molecular formula is , with a molecular weight of approximately 839.15 g/mol.
The stereochemistry of the molecule includes four defined stereocenters .
Meglumine ioxithalamate can undergo several chemical reactions typical for iodinated compounds:
These reactions are critical for understanding the pharmacokinetics and safety profile of the compound during medical applications.
The mechanism of action for meglumine ioxithalamate primarily involves its role as a contrast agent in imaging procedures:
The pharmacodynamics involve interactions with cellular components that can lead to transient physiological responses such as vasodilation or histamine release .
These properties are essential for formulating effective contrast media solutions .
Meglumine ioxithalamate has been primarily used in diagnostic imaging procedures:
Despite its previous widespread use in clinical settings, it is important to note that this compound is no longer marketed due to evolving standards in contrast media safety and efficacy .
Meglumine ioxithalamate (chemical formula: C19H28I3N3O10) emerged as a first-generation ionic monomeric contrast agent synthesized through a multi-step organic chemistry process. The core synthesis of ioxitalamic acid involved:
Table 1: Key Synthesis Steps for Ioxitalamic Acid
Step | Reaction | Reagents/Conditions | Function |
---|---|---|---|
1 | Iodination | ICl, H2SO4, 60°C | Introduces iodine atoms |
2 | Acylation | Acetic anhydride, 40°C | Forms acetamido group |
3 | Carbamoylation | 2-Hydroxyethylamine, methanol | Adds solubility-enhancing side chain |
4 | Purification | Pd/C, H2, filtration | Removes residual halogens |
Early formulations (e.g., Telebrix) combined meglumine ioxitalamate with sodium ioxitalamate to balance viscosity and iodine concentration (350 mg I/mL). This combination allowed diagnostic efficacy in angiography and urography by leveraging meglumine’s low toxicity and sodium’s osmolality reduction [3] [6].
Meglumine ioxithalamate’s regulatory journey reflects the broader shift from ionic to non-ionic contrast media:
Table 2: Regulatory Timeline of Meglumine Ioxithalamate
Year | Event | Region | Basis |
---|---|---|---|
1979 | Preclinical studies published | Global | Hepatic CT enhancement in canines [2] |
1995 | Commercial approval (Telebrix) | Canada | Safety/efficacy for urography/angiography [6] |
2000s | Limited adoption | EU/Asia | Use as gastrointestinal agent only |
2015 | Market withdrawal | Global | Declining demand for ionic agents [7] |
Meglumine revolutionized ionic contrast media by mitigating the limitations of sodium-based salts:
Table 3: Physicochemical Properties of Meglumine vs. Sodium Counterions
Property | Meglumine Ioxitalamate | Sodium Ioxitalamate | Significance |
---|---|---|---|
Molecular weight | 839.16 g/mol [6] | 643.94 g/mol [3] | Higher mass reduces molarity |
Water solubility | >100 g/100 mL [9] | ~50 g/100 mL | Prevents crystallization |
Viscosity (37°C) | 4.9 cP (350 mg I/mL) [6] | 3.2 cP | Affects injectability |
pH (10% solution) | 6.5–8.0 [6] | 7.0–7.6 | Tissue compatibility |
Meglumine’s synthesis—via reductive amination of glucose with methylamine—was scalable and cost-effective, cementing its role in early contrast media [9]. However, the rise of non-ionic monomers (e.g., ioversol) diminished its utility, as they required no counterion for low osmolality [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7